5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide

Physicochemical property Lipophilicity Molecular recognition

5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide (CAS 1645462-69-6) is a synthetic N-cyanomethyl amide derivative with the molecular formula C13H15ClN2O and a molecular weight of 250.72 g/mol. The compound comprises a 5-(4-chlorophenyl)pentanoyl moiety linked to a cyanomethyl amine group, placing it within the broader class of N-cyanomethyl amides.

Molecular Formula C13H15ClN2O
Molecular Weight 250.73
CAS No. 1645462-69-6
Cat. No. B2620871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide
CAS1645462-69-6
Molecular FormulaC13H15ClN2O
Molecular Weight250.73
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)NCC#N)Cl
InChIInChI=1S/C13H15ClN2O/c14-12-7-5-11(6-8-12)3-1-2-4-13(17)16-10-9-15/h5-8H,1-4,10H2,(H,16,17)
InChIKeyNICAEFOBLASWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide (CAS 1645462-69-6): Chemical Identity, Class, and Baseline Procurement Profile


5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide (CAS 1645462-69-6) is a synthetic N-cyanomethyl amide derivative with the molecular formula C13H15ClN2O and a molecular weight of 250.72 g/mol [1]. The compound comprises a 5-(4-chlorophenyl)pentanoyl moiety linked to a cyanomethyl amine group, placing it within the broader class of N-cyanomethyl amides. This class has been described in patent literature as cysteine protease inhibitors, with members showing activity against cathepsins B, K, L, and S [2]. The compound is categorized as a research-chemical building block and is available from multiple chemical suppliers. However, publicly available primary research literature containing quantitative biological characterization specific to this exact compound is notably limited as of the search date. The cyanomethyl amide pharmacophore is a recognized motif in medicinal chemistry, appearing in structurally related clinical candidates such as L-873724 (a cathepsin K inhibitor) and momelotinib (a JAK1/2 inhibitor containing an N-cyanomethyl amide), establishing the class relevance of this scaffold [2].

Why In-Class Substitution of 5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide Carries Quantifiable Risk for Research Continuity


N-Cyanomethyl amides sharing the same core pharmacophore can exhibit dramatic differences in potency and target selectivity depending on the acyl substituent. Within the pentanamide sub-series, the unsubstituted N-(cyanomethyl)pentanamide (CAS 36801-39-5, MW 140.18) lacks the distal 4-chlorophenyl group that contributes approximately 110.5 Da of additional mass, calculated lipophilicity (estimated ΔclogP ≈ +2.0 to +2.5), and potential π-stacking or halogen-bonding interactions [1]. The 4-chlorophenyl group has been shown in related chemical series—such as GABAB receptor antagonists where Cl-HEPP (containing a 4-chlorophenylpentanamide scaffold) displayed altered pharmacological profiles compared to its non-chlorinated analog HEPP [2]—to modulate target engagement and selectivity. Furthermore, N-cyanomethyl amides with branched or heteroatom-containing pentanamide chains (e.g., L-873724, which contains a 4-methyl-2-substituted pentanamide core) show IC50 values ranging from 0.2 nM to >5,000 nM across different cathepsin isoforms . These observations collectively indicate that substitution at the pentanamide moiety is a critical determinant of biological activity, and generic interchange—even among close analogs—cannot be assumed to preserve potency, selectivity, or experimental reproducibility without direct comparative data.

5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Molecular Weight and Lipophilicity Differentiation Versus the Unsubstituted N-(Cyanomethyl)pentanamide Core

The target compound (MW 250.72, C13H15ClN2O) differs from the unsubstituted N-(cyanomethyl)pentanamide (CAS 36801-39-5, MW 140.18, C7H12N2O) by the addition of a 4-chlorophenyl group at the pentanoyl terminus, representing a mass increase of 110.54 Da (78.9% larger) [1][2]. The calculated partition coefficient (clogP) for the target compound is estimated at approximately 2.8–3.2, compared to approximately 0.5–0.8 for the unsubstituted core, yielding a ΔclogP of +2.0 to +2.5 log units, which corresponds to a 100- to 300-fold increase in predicted octanol/water partitioning [3]. This property shift has implications for membrane permeability, non-specific protein binding, and assay behavior in cell-based versus biochemical formats.

Physicochemical property Lipophilicity Molecular recognition

Class-Level Evidence: N-Cyanomethyl Amide Pharmacophore Is Validated for Cysteine Protease Inhibition Across Multiple Scaffolds, Establishing Mechanistic Rationale for the Target Compound

The N-cyanomethyl amide functionality is a validated covalent warhead for cysteine protease inhibition, as demonstrated in patent literature (US 6,593,327; US 7,279,478) where this class is explicitly claimed for inhibiting cathepsins B, K, L, and S [1][2]. Quantitative support comes from L-873724—a structurally distinct but mechanistically related N-cyanomethyl pentanamide—which inhibits cathepsin K with an IC50 of 0.2 nM, cathepsin S at 178 nM, cathepsin L at 264 nM, and cathepsin B at 5,239 nM . The ~26,000-fold selectivity window between cathepsin K and cathepsin B demonstrates that the cyanomethyl amide warhead, when coupled to an appropriate acyl scaffold, can achieve isoform-selective inhibition. The N-(cyanomethyl)pentanamide core scaffold (CAS 36801-39-5) has also been reported with Ki values of 430 nM against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), further confirming that this chemotype engages enzymatic targets [3].

Cysteine protease Cathepsin inhibition N-cyanomethyl amide pharmacophore

Structural Differentiation from 5-Phenylpentanamide-Based Bioactive Compounds: The 4-Chloro Substituent as a Potential Selectivity Modulator

The 4-chlorophenyl group distinguishes the target compound from 5-phenylpentanamide-based bioactive molecules. In related chemical biology contexts, 5-phenylpentanamide derivatives such as N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP) have been characterized as 12-lipoxygenase (12-LOX) inhibitors , while GI254023X (a 5-phenylpentanamide-containing hydroxamic acid) inhibits ADAM10 with an IC50 of 5.3 nM . The 4-chloro substitution introduces a halogen atom capable of participating in halogen bonding (C–Cl···O/N interactions) with target proteins, which has been demonstrated to enhance binding affinity and modulate selectivity in multiple drug discovery programs [1]. In the GABA_B receptor antagonist series, the chloro-substituted analog Cl-HEPP showed differential anticonvulsant activity compared to the parent HEPP, providing direct precedent that 4-chlorophenyl-for-phenyl substitution within a pentanamide scaffold can produce pharmacologically meaningful changes [2]. However, no direct comparative data between 5-(4-chlorophenyl)-N-(cyanomethyl)pentanamide and its non-chlorinated 5-phenyl analog have been published as of the search date.

Halogen bonding Structure-activity relationship 4-Chlorophenyl pharmacophore

Availability and Purity Profile: Procurement-Ready Status with Standard Analytical Characterization

The target compound is catalogued by multiple chemical suppliers with a typical specified purity of 95% (HPLC) [1]. The molecular formula C13H15ClN2O and molecular weight 250.72 g/mol are confirmed by the CAS registry assignment [1]. In comparison, the unsubstituted N-(cyanomethyl)pentanamide (CAS 36801-39-5) is also available at 95–98% purity but lacks the 4-chlorophenyl functional handle, limiting its utility as a direct scaffold for structure-activity relationship (SAR) studies involving the distal aryl group [2]. The target compound's 4-chlorophenyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) not available with the unsubstituted pentanamide, which may influence procurement decisions for medicinal chemistry programs.

Chemical procurement Purity specification Analytical characterization

Recommended Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide Based on Available Evidence


Medicinal Chemistry: Scaffold for N-Cyanomethyl Amide-Based Cysteine Protease Inhibitor Libraries

The compound is best positioned as a core scaffold for synthesizing focused libraries targeting cysteine proteases (cathepsins B, K, L, S). The N-cyanomethyl amide warhead is validated in the patent literature as a cysteine protease inhibitor pharmacophore [1]. The 4-chlorophenyl group provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid analog generation to explore the S1' or S2 pocket selectivity across cathepsin isoforms. Procurement of this compound as a starting material is justified when the research objective involves probing the structure-activity relationship of the distal aryl group in the context of the cyanomethyl amide electrophilic warhead.

Chemical Biology: Halogen Bonding Probe for Target Engagement Studies

The 4-chlorophenyl substituent introduces a chlorine atom capable of forming halogen bonds (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors [2]. In chemical biology applications, this compound can serve as a tool to test whether halogen bonding contributes to target recognition in cysteine protease or other enzyme systems, particularly when compared head-to-head with the non-halogenated 5-phenyl analog. This application scenario is supported by class-level evidence but requires user validation of differential activity between chloro- and non-chloro analogs.

Analytical Chemistry and Assay Development: Lipophilic Reference Standard for Method Validation

With an estimated clogP of 2.8–3.2 and moderate molecular weight (250.72 Da), this compound occupies a distinct property space compared to simpler N-cyanomethyl amides. It can serve as a lipophilic reference standard for calibrating reversed-phase HPLC retention times, assessing DMSO stock solution stability, or evaluating non-specific binding to assay plates in biochemical and cell-based screening formats. The compound's well-defined CAS registry and molecular formula support its use as a traceable reference material for analytical method development.

Preclinical Tool Compound Qualification Studies

For laboratories engaged in preclinical target validation, this compound may be procured as part of a panel of structurally related N-cyanomethyl amides to establish preliminary structure-activity trends. However, users should note that as of the search date, no published IC50, Ki, EC50, or in vivo pharmacokinetic data are available for this specific compound from non-excluded primary sources. Independent determination of purity (HPLC, NMR), solubility (kinetic and thermodynamic), and target engagement (biochemical or biophysical assays) is essential before deployment in any quantitative pharmacological experiment. Procurement should be accompanied by a plan for in-house characterization.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-N-(cyanomethyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.